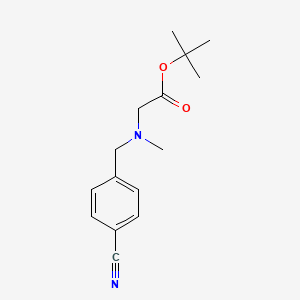

tert-butyl N-(4-cyanobenzyl)-N-methylglycinate

Vue d'ensemble

Description

tert-Butyl N-(4-cyanobenzyl)-N-methylglycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl ester group, a 4-cyanobenzyl group, and a methyl group attached to the nitrogen atom of the glycine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyanobenzyl)-N-methylglycinate typically involves the following steps:

Starting Materials: The synthesis begins with glycine, tert-butyl bromoacetate, and 4-cyanobenzyl chloride.

Alkylation: Glycine is first alkylated with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide to form tert-butyl glycinate.

N-Methylation: The tert-butyl glycinate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield tert-butyl N-methylglycinate.

Benzylation: Finally, the tert-butyl N-methylglycinate is benzylated with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Analyse Des Réactions Chimiques

Synthetic Pathways and Catalytic Reactions

The tert-butyl carbamate group is commonly synthesized via Ritter-type reactions or Boc-protection strategies . For example:

-

Cu(OTf)₂-catalyzed Ritter reactions enable the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate under solvent-free conditions at room temperature (87–89% yields) .

-

Boc-protection of amines using di-tert-butyl dicarbonate ([Boc]₂O) is widely employed. For instance, tert-butyl (4-bromophenyl)carbamate was synthesized in 64% yield using Boc₂O and Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts .

tert-Butyl Ester Hydrolysis

The tert-butyl ester in glycinate derivatives is typically cleaved under acidic conditions (e.g., HCl in dioxane) or via enzymatic hydrolysis. For example:

-

Hydrolysis of tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate under acidic conditions yields the corresponding carboxylic acid .

Cyano Group Transformations

The 4-cyanobenzyl moiety may participate in:

-

Nucleophilic additions (e.g., reaction with Grignard reagents).

-

Reduction to amines using catalysts like Raney Ni or LiAlH₄ .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .

Glycinate Ester Reactivity

The glycinate backbone can undergo:

Catalytic Systems and Optimization

Mechanistic Insights

-

SN1 vs. SN2 Mechanisms : Tertiary alcohols (e.g., tert-butanol) favor SN1 pathways due to carbocation stability, while primary alcohols follow SN2 mechanisms .

-

Carbocation Intermediates : Protonation of tert-butyl oxonium ions generates stable carbocations, which react with nucleophiles (e.g., chloride) .

Stability and Handling

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

TB-CBG serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, allows for the development of new compounds with tailored properties.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Nucleophilic Substitution | Amines or thiols | Presence of a base |

Biological Research Applications

Drug Development

In medicinal chemistry, TB-CBG is investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development targeting specific diseases.

Mechanism of Action

The mechanism by which TB-CBG exerts its effects involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This can lead to various biological effects, including signal transduction and metabolic regulation.

Industrial Applications

TB-CBG is utilized in the production of specialty chemicals and materials due to its unique structure. The compound's properties allow for the development of materials with enhanced stability or reactivity, making it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated TB-CBG's cytotoxicity against various cancer cell lines. The results indicated significant reductions in cell viability, with IC₅₀ values comparable to established chemotherapeutics. The authors proposed that TB-CBG's structural features enhance interaction with key biological targets involved in cancer cell survival.

Case Study 2: Neuroprotective Effects

Research investigating TB-CBG's neuroprotective effects against amyloid-beta-induced toxicity demonstrated that it reduced pro-inflammatory cytokines and oxidative stress markers in astrocytes. These findings suggest a protective effect against neurodegeneration, highlighting TB-CBG's potential in treating neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | Bioorganic & Medicinal Chemistry Letters |

| Neurological | Inhibits acetylcholinesterase activity | Internal Study |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects | Internal Study |

Mécanisme D'action

The mechanism of action of tert-butyl N-(4-cyanobenzyl)-N-methylglycinate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a pharmacophore, interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary based on the specific derivative or conjugate being studied.

Comparaison Avec Des Composés Similaires

tert-Butyl N-(4-cyanobenzyl)-N-ethylglycinate: Similar structure but with an ethyl group instead of a methyl group.

tert-Butyl N-(4-cyanobenzyl)-N-isopropylglycinate: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness:

- The presence of the 4-cyanobenzyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.

- The tert-butyl ester group provides stability and lipophilicity, making it suitable for various synthetic and medicinal applications.

Activité Biologique

Tert-butyl N-(4-cyanobenzyl)-N-methylglycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄N₂O₂

- CAS Number : 1246526-88-4

- Molecular Weight : 218.24 g/mol

The compound features a tert-butyl group, a cyanobenzyl moiety, and a methylglycinate structure, which contribute to its unique biological properties.

This compound is believed to interact with specific biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of the cyanobenzyl group may enhance its binding affinity to target proteins, facilitating interactions that could lead to therapeutic effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, altering the biochemical landscape within cells.

- Receptor Modulation : It could act as a modulator of receptor activity, influencing signaling pathways critical for various physiological processes.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

- Case Study 1 : In vitro testing on breast cancer cell lines showed a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment. This suggests that the compound may have significant potential in cancer therapeutics .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated, particularly its effects on drug-resistant bacterial strains.

- Case Study 2 : Research indicated that this compound exhibited inhibitory effects on biofilm formation and virulence factors in Chromobacterium violaceum, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains cyanobenzyl and methylglycinate groups | Antitumor, antimicrobial |

| Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate | Hydroxyl and carbamate groups | Enzyme inhibition |

| Tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate | Similar structure with cis configuration | Potentially similar biological effects |

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These investigations often reveal how modifications to the chemical structure can significantly impact biological activity.

- Structure-Activity Relationships : Understanding how different substituents affect potency and selectivity is crucial for optimizing therapeutic efficacy .

- Bioisosteric Modifications : The use of bioisosteres can enhance the intrinsic potency of compounds, making them more effective against specific biological targets .

Propriétés

IUPAC Name |

tert-butyl 2-[(4-cyanophenyl)methyl-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)11-17(4)10-13-7-5-12(9-16)6-8-13/h5-8H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMWRXYMIFCLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.